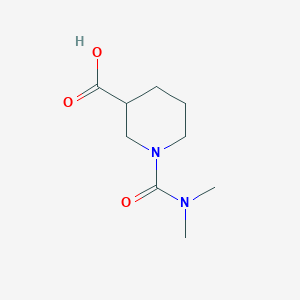
Methyl 3-(3-pyridinyl)benzoate
Descripción general
Descripción
Methyl 3-(3-pyridinyl)benzoate is a chemical compound that is part of a broader class of pyridine-based derivatives. These compounds are of significant interest due to their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The papers provided discuss various aspects of related compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyridine-based derivatives is a topic of interest in several studies. For instance, the preparation of zinc(II) benzoate complexes with pyridine-based ligands is detailed, where methyl-3-pyridylcarbamate is used as a ligand . Another study describes the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for further functionalization . Additionally, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog is reported, which are versatile reagents for the preparation of various heterocyclic systems .
Molecular Structure Analysis
The molecular structure of pyridine-based compounds is crucial for their reactivity and properties. The crystal structure of zinc(II) benzoate complexes with pyridine-based ligands is described, revealing different types of carboxylate binding and coordination to the zinc atoms . This structural information is essential for understanding the reactivity and potential applications of these complexes.
Chemical Reactions Analysis
The chemical reactivity of pyridine-based derivatives is explored in several papers. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and other fused systems . Another study discusses the reactions of methyl 2-benzoylamino-3-dimethylaminopropenoate with different heterocyclic compounds to synthesize various benzoylamino-substituted pyranopyrimidinones and other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-based derivatives are influenced by their molecular structure and substituents. The mesophase behavior of laterally methyl-substituted pyridine-based derivatives is investigated, showing that most possess a monotropic smectic C mesophase . The thermal decomposition of zinc(II) benzoate complexes is also studied, providing insights into their stability and decomposition pathways .
Aplicaciones Científicas De Investigación
Complex Chemical Structures and Material Science
Methyl 3-(3-pyridinyl)benzoate and its derivatives have been explored for constructing diverse Ag(I) complexes with asymmetric pyridyl and pyrimidyl amide ligands. These complexes have shown interesting properties due to Ag⋯Ag short contacts, π–π stacking interactions, and/or Ag⋯O interactions, which extend the dimensionalities of the structures. This exploration contributes significantly to material science, where the flexibility of ligands like Methyl 3-(3-pyridinyl)benzoate enables the adoption of cis and/or trans conformations in complex structures (Hsiao et al., 2012).
Electropolymerisation and Spectroelectrochemical Characterisation
In another study, a derivative of Methyl 3-(3-pyridinyl)benzoate was used in the synthesis of polypyrrole (PPy) films doped with Methyl Red (MR), demonstrating enhanced electrochromic properties. This application showcases the potential of Methyl 3-(3-pyridinyl)benzoate derivatives in developing advanced materials with specific electrochromic characteristics, indicating its relevance in creating smart windows and displays (Almeida et al., 2017).
Synthesis of Hyperbranched Aromatic Polyamide
The compound has also been used in the synthesis of hyperbranched aromatic polyamide, highlighting its utility in polymer science. Through thermal polymerization, researchers have been able to generate polymers with significant solubility and molecular weight, indicating the compound's potential in creating materials with desirable physical and chemical properties (Yang et al., 1999).
Coordination Chemistry and Photophysical Properties
Methyl 3-(3-pyridinyl)benzoate plays a crucial role in coordination chemistry, where it has been used to prepare zinc(II) benzoate complexes. These complexes have been characterised by elemental analysis, IR spectroscopy, thermal analysis, and X-ray structure determination, showcasing the compound's utility in forming structures with potential applications in catalysis and material science (Zeleňák et al., 2004).
Catalysis and Organic Synthesis
In catalysis, the reaction of Methyl 3-(3-pyridinyl)benzoate with NH3 over Montmorillonite K10 clay was studied, leading to the formation of benzonitrile and amides. This research highlights the compound's versatility in catalytic reactions, offering insights into new synthetic pathways for aromatic and aliphatic esters (Wali et al., 1998).
Propiedades
IUPAC Name |
methyl 3-pyridin-3-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-pyridinyl)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
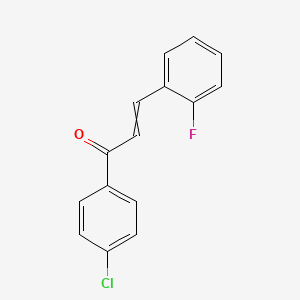
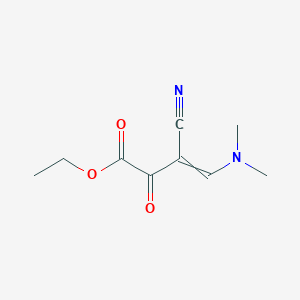
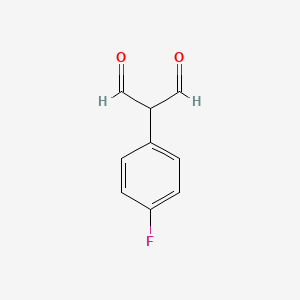
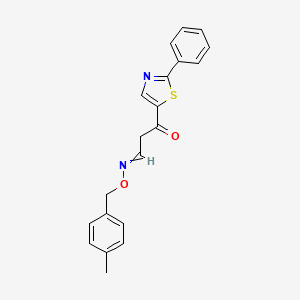
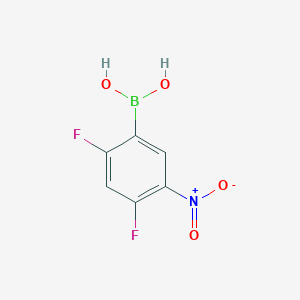
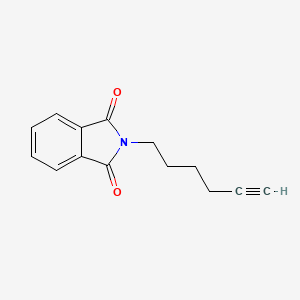
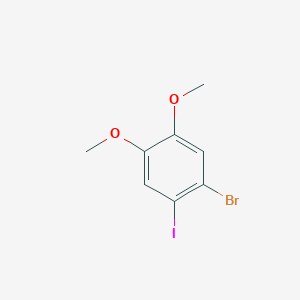
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
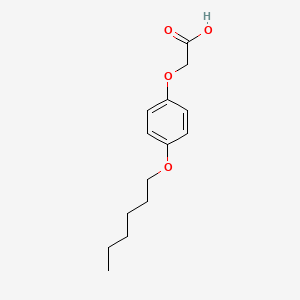
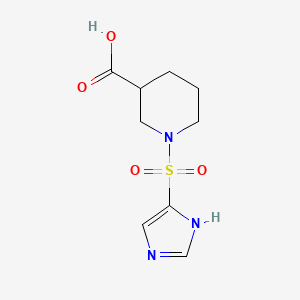
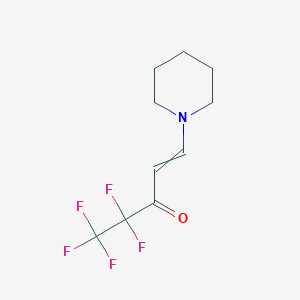
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
